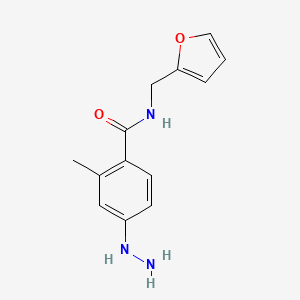![molecular formula C26H33F3O6 B14798666 propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14798666.png)
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-keto Fluprostenol isopropyl ester is an ester derivative of fluprostenol, a prostaglandin analog. It is known for its role as a potential inactive metabolite of fluprostenol isopropyl ester (travoprost) and is often studied in the context of its metabolic pathways and potential impurities in pharmaceutical formulations .
Méthodes De Préparation
The synthesis of 15-keto Fluprostenol isopropyl ester involves the oxidation of fluprostenol at carbon 15. This process typically requires specific reaction conditions and reagents to achieve the desired esterification. Industrial production methods may involve the use of high-purity lipid standards and controlled environments to ensure the consistency and purity of the compound .
Analyse Des Réactions Chimiques
15-keto Fluprostenol isopropyl ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
15-keto Fluprostenol isopropyl ester has several scientific research applications:
Chemistry: It is used as a reference standard in lipid biochemistry and prostaglandin research.
Biology: The compound is studied for its metabolic pathways and interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase.
Medicine: It is investigated for its potential role as an inactive metabolite in pharmaceutical formulations, particularly in the treatment of glaucoma.
Industry: The compound is used in the quality assessment of pharmaceutical formulations and as a potential impurity marker
Mécanisme D'action
The mechanism of action of 15-keto Fluprostenol isopropyl ester involves its interaction with specific molecular targets and pathways. It is known to be a metabolite of travoprost, which exerts its effects by reducing intraocular pressure through increased drainage of aqueous humor via the uveoscleral pathway . The compound’s role as an inactive metabolite suggests that it may not have significant biological activity on its own but is important in understanding the metabolic fate of related compounds.
Comparaison Avec Des Composés Similaires
15-keto Fluprostenol isopropyl ester can be compared with other similar compounds, such as:
Fluprostenol: The parent compound from which 15-keto Fluprostenol isopropyl ester is derived.
Travoprost: A related prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar applications in ophthalmology. The uniqueness of 15-keto Fluprostenol isopropyl ester lies in its role as a potential inactive metabolite and its use in studying the metabolic pathways of prostaglandin analogs
Propriétés
Formule moléculaire |
C26H33F3O6 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t21-,22-,23+,24-/m1/s1 |
Clé InChI |
KSDDYCRRTVADFZ-JUKRUUARSA-N |
SMILES isomérique |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
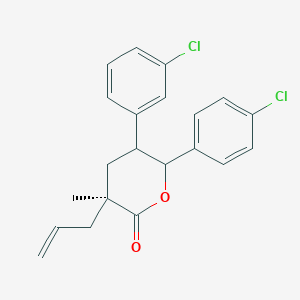
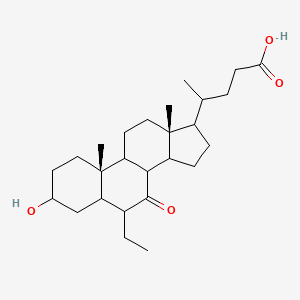
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)
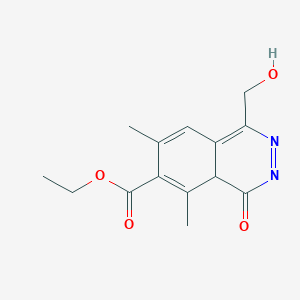
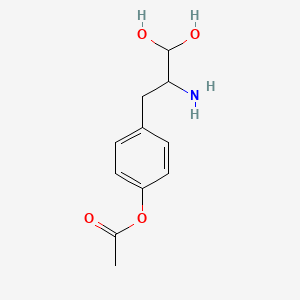

![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
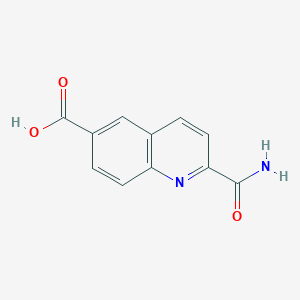
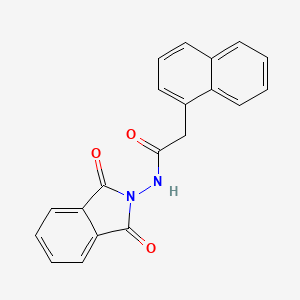
![(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylicacid hydrochloride](/img/structure/B14798632.png)
![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
